molecular formula C24H22ClN3O2S2 B2354403 N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide CAS No. 1795190-00-9

N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide

Cat. No.: B2354403
CAS No.: 1795190-00-9
M. Wt: 484.03
InChI Key: JVGNGLKGFZYWOP-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a useful research compound. Its molecular formula is C24H22ClN3O2S2 and its molecular weight is 484.03. The purity is usually 95%.
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Scientific Research Applications

Antitumor Potential

Compounds similar to N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide have been extensively studied for their potential as antitumor agents. The research focuses on their ability to inhibit key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA replication and repair in rapidly dividing cancer cells. For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against human TS and DHFR, showing promise as dual inhibitors with potential antitumor effects against various cancer cell lines in vitro (Gangjee et al., 2009). Similar compounds have also been synthesized as potential antifolates, targeting the folate pathway, crucial for cell growth and division, offering a strategic approach to combat tumors (Gangjee et al., 2007).

Enzyme Inhibition for Antiparasitic Effects

Some derivatives have been explored for their selective inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, which cause opportunistic infections, particularly in immunocompromised individuals. This suggests potential applications in developing antiparasitic therapies, leveraging the specific inhibition of pathogen enzymes without affecting the human counterpart, thus reducing toxicity and side effects (Gangjee et al., 2007).

Structural Insights for Drug Design

X-ray crystallography studies have provided valuable insights into the binding modes of these compounds, revealing their interactions with target enzymes. Understanding the structural basis of enzyme inhibition by these molecules can guide the design of more potent and selective therapeutic agents, with improved efficacy and reduced toxicity. Such studies have illustrated, for example, how the thieno[2,3-d]pyrimidine ring mimics the folate substrate, providing a foundation for designing compounds with enhanced antitumor activity (Gangjee et al., 2009).

Properties

IUPAC Name

N-benzyl-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S2/c1-2-27(14-17-8-4-3-5-9-17)21(29)16-32-24-26-20-12-13-31-22(20)23(30)28(24)15-18-10-6-7-11-19(18)25/h3-13H,2,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGNGLKGFZYWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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